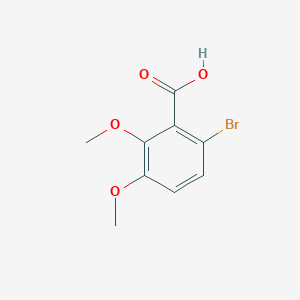

6-Bromo-2,3-dimethoxybenzoic acid

Overview

Description

6-Bromo-2,3-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9BrO4 . It is used for research and development purposes .

Synthesis Analysis

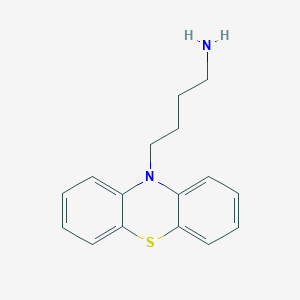

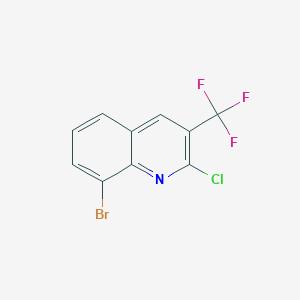

The synthesis of 6-Bromo-2,3-dimethoxybenzoic acid can be achieved through aromatic bromination . The process involves the use of N-bromosuccinimide or dibromodimethylhydantoin in an aqueous alkaline medium . This bromination process is used to prepare an intermediate which enters into the composition of remoxipride, an antipsychotic compound .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-dimethoxybenzoic acid is represented by the SMILES stringCOC1=C(OC)C=CC(Br)=C1C(O)=O . The average mass of the molecule is 261.069 Da, and the monoisotopic mass is 259.968414 Da . Physical And Chemical Properties Analysis

6-Bromo-2,3-dimethoxybenzoic acid is a white to off-white crystalline powder . It is hardly soluble in water but soluble in alkali and organic solvents, such as benzene and toluene .Scientific Research Applications

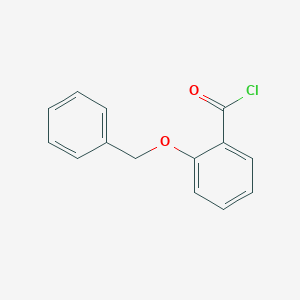

Synthesis of Novel Benzamide Compounds

This compound has been used as a starting point for the synthesis of novel benzamide compounds . These benzamides have been characterized and their antioxidant and antibacterial activities have been studied .

Antioxidant Activity

The synthesized benzamide compounds have shown significant in vitro antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

The benzamide compounds synthesized from “6-Bromo-2,3-dimethoxybenzoic acid” have also demonstrated in vitro antibacterial activity against different bacteria . This makes them potential candidates for further research in the field of antibacterial drug discovery .

Polymorphic Outcome of Crystallization

In a study, “2,6-dimethoxybenzoic acid” was used as a model substance to investigate the use of additives to control the polymorphic outcome of crystallization . Although not directly related to “6-Bromo-2,3-dimethoxybenzoic acid”, this research could provide insights into the crystallization behavior of similar compounds .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It is known that brominated benzoic acids can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The bromine atom in 6-Bromo-2,3-dimethoxybenzoic acid could potentially participate in such reactions, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound’s potential involvement in suzuki–miyaura cross-coupling reactions suggests it could influence pathways involving the synthesis of complex organic molecules .

Pharmacokinetics

The compound’s solubility, molecular weight, and other physicochemical properties would likely influence its bioavailability .

Result of Action

The compound’s potential to participate in suzuki–miyaura cross-coupling reactions suggests it could influence the synthesis of complex organic molecules .

properties

IUPAC Name |

6-bromo-2,3-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJANRRXNCDJJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453558 | |

| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60555-93-3 | |

| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

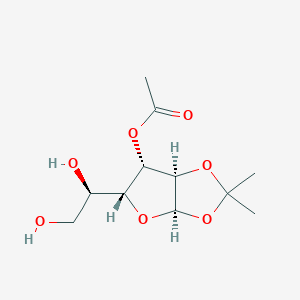

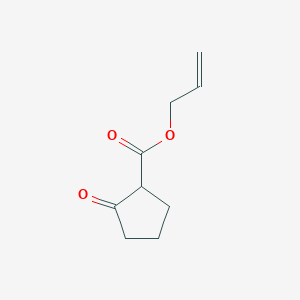

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[(Dimethylamino)methylidene]amino}methylidene)dimethylazanium chloride](/img/structure/B1278790.png)

![(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1278796.png)

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)

![[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride](/img/structure/B1278805.png)